2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
Overview
Description
2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the methoxyphenyl group enhances its pharmacological properties, making it a valuable candidate for drug development.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various receptors and enzymes, such as the β2-adrenergic receptor .
Mode of Action
Based on its structural similarity to other imidazo[2,1-b][1,3]thiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Imidazo[2,1-b][1,3]thiazole derivatives have been associated with a broad spectrum of pharmacological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability and ability to cross biological membranes .
Result of Action
Compounds with similar structures have shown promising inhibitory activity against various cancer cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid typically involves the condensation of 2-aminothiazole derivatives with appropriate aldehydes or ketones, followed by cyclization reactions. One common method includes the reaction of 2-aminothiazole with 4-methoxybenzaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to yield the imidazo[2,1-b][1,3]thiazole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at the aromatic ring and the thiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b]thiazole derivative used as an immunomodulator and antihelminthic agent.
Imidazo[2,1-b][1,3,4]thiadiazole derivatives: Known for their wide range of biological activities, including anticancer and antimicrobial properties.
Uniqueness
2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid is unique due to the presence of the methoxyphenyl group, which enhances its pharmacological profile. This structural feature distinguishes it from other imidazo[2,1-b]thiazole derivatives and contributes to its specific biological activities.
Properties
IUPAC Name |
2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-19-11-4-2-9(3-5-11)12-7-16-10(6-13(17)18)8-20-14(16)15-12/h2-5,7-8H,6H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOAKKILOHJUTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901206755 | |
Record name | 6-(4-Methoxyphenyl)imidazo[2,1-b]thiazole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901206755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68347-95-5 | |
Record name | 6-(4-Methoxyphenyl)imidazo[2,1-b]thiazole-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68347-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-Methoxyphenyl)imidazo[2,1-b]thiazole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901206755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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